

An In-depth Technical Guide to Gaultherin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Gaultherin*

Cat. No.: *B1234681*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaultherin, a naturally occurring salicylate derivative, has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of **Gaultherin**. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its molecular interactions and experimental workflows. A key advantage of **Gaultherin** is its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, which suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. This document synthesizes current knowledge on **Gaultherin**, presenting its physicochemical characteristics, spectroscopic data, and biological activities in a structured and accessible format to facilitate further research and development.

Chemical Structure and Identification

Gaultherin is chemically known as 2-[(6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoic acid methyl ester. It is a glycoside of methyl salicylate, consisting of a methyl salicylate aglycone linked to a primeverose disaccharide (composed of glucose and xylose).

Table 1: Chemical Identification of **Gaultherin**

Identifier	Value
IUPAC Name	2-[(6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoic acid methyl ester[1]
Synonyms	Monotropitin, Monotropitoside, Methyl salicylate beta-primeveroside[2]
CAS Number	490-67-5[3]
Molecular Formula	C ₁₉ H ₂₆ O ₁₂ [2][4]
Molecular Weight	446.40 g/mol [4]

Physicochemical Properties

Gaultherin is a white crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Gaultherin**

Property	Value	Reference
Melting Point	180°C	[2]
Boiling Point	709°C at 760 mmHg	[2]
Density	1.58 g/cm ³	[2]
Appearance	Needles in star formation from 99% acetone	[5]
Optical Rotation	[α] _D ²⁰ -58° (c = 2)	[5]
Flash Point	249.2°C	[2]
pKa	12.74 ± 0.70 (Predicted)	[2]

Spectroscopic Data

The structural elucidation of **Gaultherin** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ^1H -NMR and ^{13}C -NMR Spectral Data of **Gaultherin**

Position	¹ H-NMR (ppm)	¹³ C-NMR (ppm)
Salicylate Moiety		
1'	-	115.8
2'	-	152.1
3'	7.18 (d, J=8.0 Hz)	118.2
4'	7.55 (t, J=8.0 Hz)	132.6
5'	7.35 (t, J=8.0 Hz)	124.5
6'	7.82 (d, J=8.0 Hz)	130.4
C=O	-	166.2
OCH ₃	3.85 (s)	52.3
Glucose Moiety		
1''	5.12 (d, J=7.6 Hz)	102.5
2''	4.05 (m)	74.8
3''	4.15 (m)	76.9
4''	4.10 (m)	71.3
5''	3.80 (m)	76.5
6''a	4.35 (dd, J=11.6, 2.0 Hz)	69.8
6''b	3.95 (dd, J=11.6, 5.6 Hz)	
Xylose Moiety		
1'''	4.55 (d, J=7.2 Hz)	105.1
2'''	3.55 (m)	74.2
3'''	3.65 (m)	77.3
4'''	3.75 (m)	70.8
5'''a	3.90 (dd, J=11.2, 5.2 Hz)	66.5

5''b

3.30 (m)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Gaultherin** exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data of **Gaultherin**

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretching (hydroxyl groups)
~2920	C-H stretching (alkanes)
~1710	C=O stretching (ester)
~1600, ~1480	C=C stretching (aromatic ring)
~1250	C-O stretching (ester)
~1070	C-O stretching (glycosidic bond)

Mass Spectrometry (MS)

Mass spectrometry of **Gaultherin** reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

- Molecular Ion Peak ([M+H]⁺): m/z 447.15
- Key Fragments:
 - m/z 295: [M+H - Xylose]⁺
 - m/z 153: [Methyl salicylate + H]⁺
 - m/z 121: [Salicylic acid - H₂O + H]⁺

Biological Activities and Mechanism of Action

Gaultherin exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most prominent. It is considered an orally active non-steroidal anti-inflammatory agent.[3]

Anti-inflammatory and Analgesic Activity

Gaultherin demonstrates significant anti-inflammatory and analgesic effects.[1] It functions as a prodrug, being metabolized in the intestine by β -glycosidase from intestinal bacteria and then by esterases in the intestine, blood, and liver to release its active metabolite, salicylate.[1] This gradual release of salicylate in the intestine, rather than the stomach, contributes to its lower gastrointestinal toxicity compared to aspirin.[1]

A key feature of **Gaultherin**'s anti-inflammatory action is its selective inhibition of COX-2, with an IC_{50} of 0.35 mg/mL, while not affecting COX-1.[3] This selectivity is crucial for avoiding the common gastrointestinal side effects associated with non-selective NSAIDs.[3] **Gaultherin** also inhibits other inflammatory enzymes such as lipoxygenase (LOX) with an IC_{50} of 0.56 mg/mL and hyaluronidase (HYAL) with an IC_{50} of 28.58 μ g/mL.[3]

Antioxidant Activity

Gaultherin displays modest direct antioxidant capacity.[3] Its antioxidant activity is more significant in cell-based models.[3]

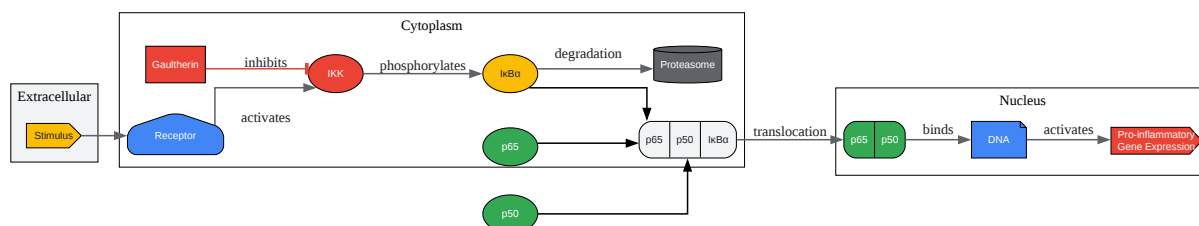
Table 5: In Vitro Bioactivity of **Gaultherin**

Target/Assay	IC ₅₀ / SC ₅₀	Reference
COX-2 Inhibition	0.35 mg/mL	[3]
LOX Inhibition	0.56 mg/mL	[3]
HYAL Inhibition	28.58 µg/mL	[3]
DPPH Radical Scavenging	265.69 µg/mL	[3]
O ₂ ⁻ Scavenging	451.76 µg/mL	[3]
•OH Scavenging	488.52 µg/mL	[3]
H ₂ O ₂ Scavenging	587.86 µg/mL	[3]

Signaling Pathway Inhibition

Gaultherin exerts its anti-inflammatory effects by selectively inhibiting the NF-κB and MAPK signaling pathways.[3] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

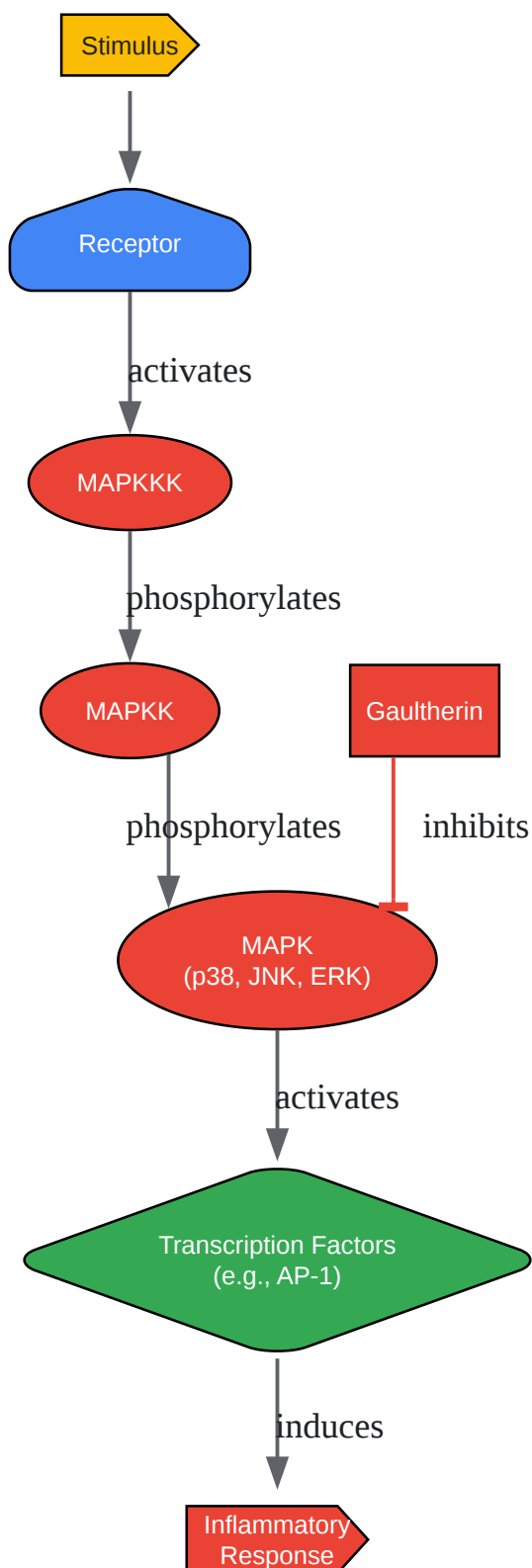
Diagram 1: **Gaultherin's** Inhibition of the NF-κB Signaling Pathway



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Caption: **Gaultherin** inhibits IKK, preventing I κ B α degradation and NF- κ B activation.

Diagram 2: **Gaultherin**'s Inhibition of the MAPK Signaling Pathway



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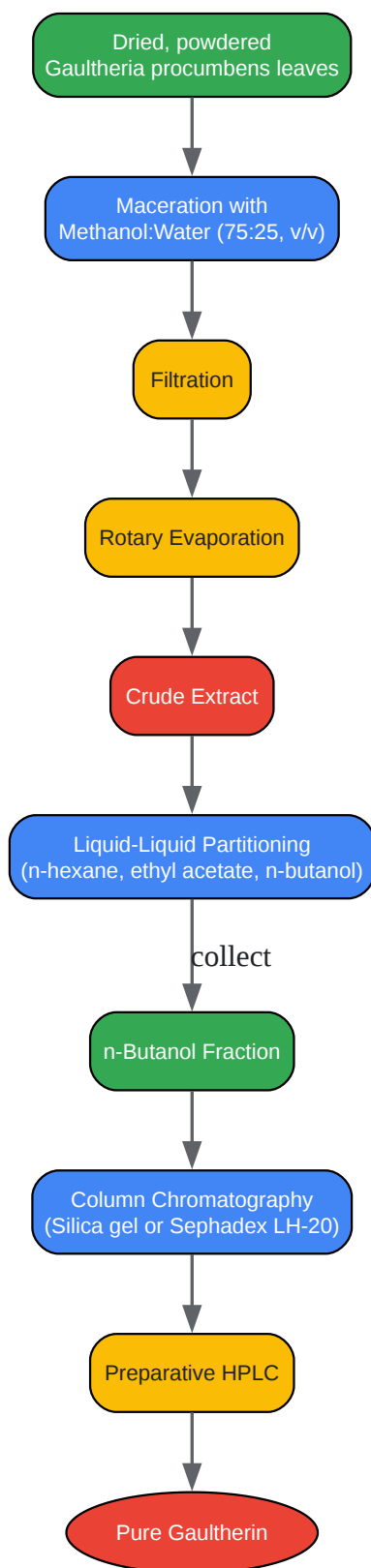
Caption: **Gaultherin** inhibits the phosphorylation of MAPK, suppressing inflammation.

Experimental Protocols

Extraction and Isolation of **Gaultherin** from *Gaultheria procumbens*

This protocol describes a general method for the extraction and isolation of **Gaultherin**.

Diagram 3: Experimental Workflow for **Gaultherin** Extraction and Isolation



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Caption: Workflow for the extraction and purification of **Gaultherin**.

Methodology:

- **Plant Material Preparation:** Air-dry the leaves of *Gaultheria procumbens* and grind them into a fine powder.
- **Extraction:** Macerate the powdered plant material with a 75:25 (v/v) mixture of methanol and water at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
- **Filtration and Concentration:** Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Fractionation:** Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol. The **Gaultherin** will be concentrated in the n-butanol fraction.
- **Chromatographic Separation:** Subject the n-butanol fraction to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water.
- **Purification:** Further purify the **Gaultherin**-containing fractions by preparative high-performance liquid chromatography (HPLC).
- **Identification:** Confirm the identity and purity of the isolated **Gaultherin** using NMR, MS, and FT-IR spectroscopy.

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This assay evaluates the topical anti-inflammatory activity of **Gaultherin**.

Methodology:

- **Animals:** Use male Swiss mice (20-25 g).
- **Groups:** Divide the mice into a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of **Gaultherin**.

- Induction of Edema: Apply a solution of croton oil (e.g., 2.5% in acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.
- Treatment: Topically apply the vehicle (control), indomethacin, or **Gaultherin** to the right ear immediately after the croton oil application.
- Measurement: Measure the thickness of both ears using a digital micrometer at various time points (e.g., 4, 6, and 24 hours) after induction of inflammation.
- Analysis: Calculate the degree of edema by subtracting the thickness of the left ear from the right ear. Determine the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This test assesses the peripheral analgesic activity of **Gaultherin**.

Methodology:

- Animals: Use male albino mice (20-30 g).
- Groups: Divide the mice into a control group, a positive control group (e.g., treated with aspirin or diclofenac), and test groups receiving different doses of **Gaultherin**.
- Treatment: Administer **Gaultherin**, the positive control, or the vehicle orally or intraperitoneally 30-60 minutes before the acetic acid injection.
- Induction of Writhing: Inject a 0.6-1% solution of acetic acid intraperitoneally (e.g., 10 mL/kg body weight).
- Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).
- Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treated groups compared to the control group.

Conclusion

Gaultherin presents a promising profile as a natural anti-inflammatory and analgesic agent. Its well-defined chemical structure, characterized by detailed spectroscopic data, provides a solid foundation for further investigation. The selective inhibition of COX-2 and the modulation of the NF- κ B and MAPK signaling pathways underscore its therapeutic potential, particularly with the prospect of reduced gastrointestinal side effects compared to traditional NSAIDs. The experimental protocols outlined in this guide offer standardized methods for the extraction, isolation, and bioactivity assessment of **Gaultherin**, facilitating reproducible research. This comprehensive technical guide serves as a critical resource for the scientific community, encouraging further exploration of **Gaultherin**'s pharmacological properties and its development into a clinically valuable therapeutic agent.

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